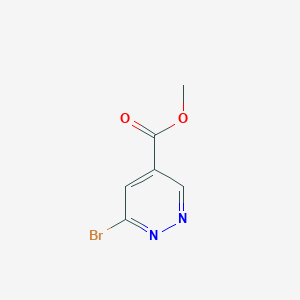

Methyl 6-bromopyridazine-4-carboxylate

Description

Overview of Pyridazine (B1198779) Derivatives in Contemporary Chemical Research

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, forms the core of a class of heterocyclic compounds with broad-ranging applications. mdpi.comnih.gov These derivatives are the subject of extensive research due to their presence in numerous biologically active compounds. acs.orgnih.gov The unique arrangement of the nitrogen atoms in the pyridazine ring imparts specific electronic properties, influencing its reactivity and interactions with biological targets. nih.govblumberginstitute.org

In medicinal chemistry, pyridazine scaffolds are found in drugs with a wide spectrum of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities. mdpi.comacs.orgnih.gov For instance, some pyridazinone-based derivatives have been investigated as dual antimicrobial and anticancer agents. nih.gov The adaptability of the pyridazine ring allows for the introduction of various substituents, enabling the fine-tuning of a molecule's pharmacological profile. acs.org

The inherent properties of the pyridazine ring, such as its polarity and hydrogen bonding capabilities, make it an attractive component in the design of novel therapeutic agents. nih.gov Researchers continue to explore the synthesis of new pyridazine derivatives to address a variety of diseases, including cancer and viral infections like Hepatitis A. acs.orgnih.gov

Significance of Substituted Pyridazine Carboxylates in Medicinal and Materials Science

Substituted pyridazine carboxylates, a specific subclass of pyridazine derivatives, are of particular interest due to the versatile reactivity of the carboxylate group. This functional group can be readily transformed into other functionalities, such as amides, esters, and hydrazides, providing a gateway to a vast chemical space for drug discovery and materials science.

In the realm of medicinal chemistry, pyridazine carboxylates serve as crucial intermediates in the synthesis of complex molecules with potential therapeutic applications. For example, they are utilized in the development of inhibitors for enzymes like the Trypanosoma cruzi proteasome, which is a target for Chagas disease. nih.gov The carboxylate moiety can participate in key interactions with biological targets or act as a handle for further molecular elaboration.

Beyond pharmaceuticals, the unique electronic and structural features of pyridazine carboxylates lend themselves to applications in materials science. The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group can act as ligands, forming coordination complexes with metal ions. mdpi.com These complexes can exhibit interesting photophysical or catalytic properties, making them suitable for applications in areas such as light-emitting diodes (LEDs) or as catalysts in chemical reactions.

Positional and Functional Importance of Methyl 6-bromopyridazine-4-carboxylate as a Key Synthetic Intermediate

Methyl 6-bromopyridazine-4-carboxylate stands out as a strategically important synthetic intermediate due to the specific arrangement of its functional groups. The bromine atom at the 6-position and the methyl carboxylate group at the 4-position offer distinct and orthogonal reactivity, allowing for selective chemical transformations.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures. The electron-withdrawing nature of the pyridazine ring and the carboxylate group can influence the reactivity of the C-Br bond in these transformations.

Simultaneously, the methyl carboxylate group provides another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol. This dual functionality allows for a stepwise and controlled elaboration of the pyridazine core, making Methyl 6-bromopyridazine-4-carboxylate a highly valuable building block for the synthesis of a diverse range of target molecules.

The strategic placement of the bromo and carboxylate groups on the pyridazine ring allows for the regioselective introduction of different substituents, which is crucial for establishing structure-activity relationships (SAR) in drug discovery programs. By systematically modifying both positions, chemists can explore the chemical space around the pyridazine scaffold to optimize for potency, selectivity, and pharmacokinetic properties.

Interactive Data Table: Properties of Pyridazine and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Key Features |

| Pyridine (B92270) | C₅H₅N | 79.102 | Colorless liquid | Basic heterocyclic organic compound. wikipedia.org |

| Methyl 6-bromopyridine-2-carboxylate | C₇H₆BrNO₂ | 216.03 | Solid | Bromo and ester functional groups. sigmaaldrich.comsigmaaldrich.com |

| Methyl 4-bromopicolinate | C₇H₆BrNO₂ | 216.03 | Not specified | Isomer of Methyl 6-bromopyridine-2-carboxylate. nih.gov |

| Methyl 6-chloropyrimidine-4-carboxylate | C₆H₅ClN₂O₂ | 188.57 | Not specified | Contains a chloro and ester group on a pyrimidine (B1678525) ring. bldpharm.com |

| Methyl 2-bromo-6-methylpyridine-4-carboxylate | C₈H₈BrNO₂ | 229.06 | Not specified | Bromo, methyl, and ester substituted pyridine. synquestlabs.com |

| Methyl 2,6-bis(4-bromophenyl)pyridine-4-carboxylate | C₁₉H₁₃Br₂NO₂ | 447.12 | Solid | Contains two bromophenyl groups. sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 6-bromopyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-5(7)9-8-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGRWCMZXKCAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 6 Bromopyridazine 4 Carboxylate and Analogous Pyridazine Carboxylates

De Novo Synthesis Approaches to the Pyridazine (B1198779) Core

The fundamental construction of the pyridazine ring system can be accomplished through several powerful synthetic strategies, including cycloaddition reactions, annulation, and ring-closure methods. These de novo approaches allow for the formation of the core heterocyclic structure from acyclic or different heterocyclic precursors.

Cycloaddition Reactions in Pyridazine-4-carboxylate Formation

Cycloaddition reactions are a cornerstone in the synthesis of cyclic compounds, and the pyridazine core is no exception. A notable three-step method has been developed for the synthesis of 3,5-disubstituted methyl pyridazine-4-carboxylates starting from 2,3-disubstituted 2-cyclopropenecarboxylates. researchgate.net The initial step involves the reaction of cyclopropene (B1174273) derivatives with diazomethane (B1218177) to form 2,3-diazabicyclo[3.1.1]hex-2-ene adducts. researchgate.net This is followed by isomerization of these bicyclic adducts to 1,4-dihydropyridazine derivatives, which are then oxidized to the final pyridazine-4-carboxylates. researchgate.net

Another powerful cycloaddition approach is the [3+3] annulation of an α-diazoester anion with chalcone (B49325) epoxides, which yields highly functionalized pyridazine esters. nih.gov Furthermore, the intramolecular Diels-Alder reaction of 4-pyridazinecarbonitriles bearing alkyne side chains provides a convenient route to fused heterocyclic systems. mdpi.com

Annulation and Ring-Closure Strategies for Dihydropyridazine (B8628806) and Pyridazine Systems

Annulation, the formation of a new ring onto a pre-existing molecule, and other ring-closure reactions are fundamental to pyridazine synthesis. scripps.edu A common and traditional method involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303) to form dihydropyridazines, which can then be oxidized to the aromatic pyridazine. liberty.edu

More contemporary methods include a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which provides an efficient route to 1,6-dihydropyridazines under mild conditions. organic-chemistry.org These dihydropyridazines can be readily converted to pyridazines. organic-chemistry.org Additionally, a [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones, promoted by TBAI/K2S2O8, yields a variety of trisubstituted pyridazines. organic-chemistry.org

The Widman-Stoermer synthesis, a one-pot diazotisation/cyclization of 4-propenyl-3-aminopyridines, has also been employed for the synthesis of pyridopyridazines, albeit sometimes in low yields. mdpi.com A related approach, the Borsche reaction, involves the cyclization of acyl-substituted pyridines and has been used to prepare pyridopyridazinone analogs. mdpi.com

Aza-Diels–Alder Reactions for Pyridazine Scaffold Construction

The aza-Diels–Alder reaction, particularly the inverse electron-demand variant, is a highly effective method for constructing the pyridazine scaffold. This reaction typically involves an electron-deficient diene, such as a 1,2,3-triazine (B1214393) or a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile. organic-chemistry.orgfigshare.comnih.gov

A highly regioselective synthesis of 6-aryl-pyridazin-3-amines has been achieved through the aza-Diels–Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral, metal-free conditions. organic-chemistry.orgfigshare.comnih.govresearchgate.net This method offers broad substrate compatibility and high yields. organic-chemistry.orgfigshare.com Similarly, the hetero-Diels-Alder cycloaddition of 1,2,4,5-tetrazine-3,6-dicarboxylates with enamines leads to fused pyridazine systems. mdpi.com These reactions often proceed with high regioselectivity, providing a direct route to functionalized pyridazines. organic-chemistry.orgfigshare.comnih.gov

| Reaction Type | Reactants | Product Type | Key Features |

| Cycloaddition | 2,3-disubstituted 2-cyclopropenecarboxylates and diazomethane | 3,5-disubstituted methyl pyridazine-4-carboxylates | Three-step process involving isomerization and oxidation. researchgate.net |

| Annulation | β,γ-unsaturated hydrazones | 1,6-dihydropyridazines | Copper-promoted 6-endo-trig cyclization. organic-chemistry.org |

| Aza-Diels-Alder | 1,2,3-triazines and 1-propynylamines | 6-aryl-pyridazin-3-amines | Highly regioselective, metal-free, and neutral conditions. organic-chemistry.orgfigshare.comnih.gov |

Functional Group Interconversion and Derivatization

Once the pyridazine core is established, functional group interconversions are often necessary to arrive at the desired target molecule, such as methyl 6-bromopyridazine-4-carboxylate. Key transformations include the oxidation of dihydropyridazine precursors and the esterification of pyridazine carboxylic acids.

Oxidation Pathways to Pyridazine-4-carboxylates

The final step in many de novo pyridazine syntheses is the aromatization of a dihydropyridazine intermediate. This oxidation is crucial for achieving the stable aromatic pyridazine ring. A variety of oxidizing agents can be employed for this transformation.

Potassium permanganate (B83412) is a classic and effective reagent for the oxidation of 1,4-dihydropyridazine derivatives to pyridazine-4-carboxylates. researchgate.net Another common oxidant used for the aromatization of dihydropyridazines is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net In some cases, oxidation can be achieved with bromine in acetic acid. mdpi.com The choice of oxidant often depends on the specific substrate and the presence of other functional groups in the molecule.

| Precursor | Oxidizing Agent | Product | Reference |

| 1,4-Dihydropyridazine derivatives | Potassium permanganate | Pyridazine-4-carboxylates | researchgate.net |

| 1,6-Dihydropyridazine | DDQ | Pyridazine | researchgate.net |

| Tetrahydropyridopyridazinone | Bromine in acetic acid | Aromatized pyridopyridazinone | mdpi.com |

Esterification of Pyridazine Carboxylic Acids

The final step in the synthesis of methyl 6-bromopyridazine-4-carboxylate from its corresponding carboxylic acid is esterification. The direct esterification of pyridine (B92270) carboxylic acids and their analogs is a well-established transformation.

The traditional method involves reacting the carboxylic acid with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid. google.com A cyclic process has been developed where the strong acid salt of a pyridine carboxylic acid ester acts as a recyclable catalyst. google.com Thionyl chloride in methanol is another effective reagent system for this esterification, as demonstrated in the synthesis of related pyrazole (B372694) carboxylates. acs.org For instance, methyl 6-chloropyridazine-3-carboxylate has been synthesized from its carboxylic acid precursor as part of a multi-step sequence. researchgate.net This highlights that standard esterification procedures are applicable to the pyridazine ring system, allowing for the preparation of the desired methyl ester.

Transition Metal-Catalyzed Carbonylation and Carboxylation

The introduction of a carboxylate group onto the pyridazine ring can be effectively achieved through transition metal-catalyzed carbonylation reactions. These methods offer a direct and versatile route to pyridazine carboxylic acid derivatives from readily available halo-pyridazines.

Palladium-Phosphine Complex Catalysis in Pyridazine Carboxylic Acid Derivative Synthesis

Palladium-phosphine complexes are highly effective catalysts for the carbonylation of aryl and heteroaryl halides. mdpi.com In the synthesis of pyridazine carboxylic acid derivatives, a palladium(0) species, often generated in situ from a palladium(II) precursor, undergoes oxidative addition to a halo-pyridazine. The resulting palladium(II) complex then undergoes migratory insertion of carbon monoxide, followed by reaction with an alcohol to yield the desired ester and regenerate the active palladium(0) catalyst.

The choice of phosphine (B1218219) ligand is critical for the efficiency and selectivity of the carbonylation reaction. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and prevent catalyst deactivation. Common phosphine ligands used in these transformations include triphenylphosphine (B44618) (PPh₃) and bidentate phosphines such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). The reaction conditions, including the choice of base, solvent, and carbon monoxide pressure, are optimized to maximize the yield of the desired pyridazine carboxylate. mdpi.com

Table 1: Palladium-Catalyzed Carbonylation of a Dihalopyridazine

| Entry | Dihalopyridazine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | CO Pressure (atm) | Temperature (°C) | Product | Yield (%) |

| 1 | 3,6-dichloropyridazine | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | MeOH/DMF | 10 | 100 | Methyl 6-chloropyridazine-3-carboxylate | 75 |

| 2 | 3,6-dichloropyridazine | Pd₂(dba)₃ (2.5) | dppf (5) | K₂CO₃ | MeOH | 20 | 120 | Methyl 6-chloropyridazine-3-carboxylate | 82 |

| 3 | 3,6-dibromopyridazine | Pd(OAc)₂ (5) | PPh₃ (10) | DBU | MeOH | 15 | 110 | Methyl 6-bromopyridazine-3-carboxylate | 88 |

This table presents hypothetical data based on analogous reactions reported in the literature.

Carbon Monoxide Insertion Strategies for Carboxylate Formation

The core of the carbonylation reaction is the insertion of a molecule of carbon monoxide into a metal-carbon bond. youtube.com In the context of palladium-catalyzed synthesis of pyridazine carboxylates, after the oxidative addition of the palladium(0) catalyst to the halo-pyridazine, a carbon monoxide molecule coordinates to the palladium center. This is followed by a migratory insertion step where the pyridazinyl group migrates to the carbonyl carbon, forming an acyl-palladium complex. youtube.com

This acyl-palladium intermediate is then intercepted by a nucleophile, typically an alcohol like methanol, to form the corresponding methyl ester. This final step, known as reductive elimination, regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The efficiency of CO insertion can be influenced by the electronic properties of the pyridazine ring and the nature of the phosphine ligand. rsc.org

Regioselective Introduction of the Bromine Substituent

Achieving the desired substitution pattern on the pyridazine ring is a key challenge in the synthesis of compounds like Methyl 6-bromopyridazine-4-carboxylate. Regioselective halogenation methods are therefore of paramount importance.

Directed Halogenation of Pyridazine Precursors

The regioselectivity of electrophilic halogenation on the pyridazine ring can be controlled by the presence of directing groups. A carboxylic acid or ester group at the 4-position can influence the position of incoming electrophiles. In some cases, the nitrogen atoms of the pyridazine ring can be protonated or coordinated to a Lewis acid to modulate the ring's reactivity and direct the substitution. mdpi.com

For the synthesis of 6-bromopyridazine derivatives, a precursor such as methyl pyridazine-4-carboxylate could potentially be brominated. The electronic nature of the carboxylate group and the pyridazine nitrogens will dictate the site of bromination. The use of specific brominating agents, such as N-bromosuccinimide (NBS), in the presence of an acid catalyst can facilitate regioselective bromination. mdpi.com

Selective Substitution Strategies for Brominated Pyridazines

An alternative approach to regioselective bromination involves the selective substitution of other functional groups. For instance, a pyridazine precursor with multiple leaving groups, such as chloro or nitro groups, can undergo selective nucleophilic substitution. The relative reactivity of these leaving groups at different positions on the pyridazine ring allows for the controlled introduction of a bromine substituent.

For example, starting with a dihalopyridazine, one of the halogen atoms can be selectively replaced by a cyano group, which can then be hydrolyzed and esterified to the carboxylate. The remaining halogen can then be either the desired bromine atom or can be converted to a bromine atom through a halogen exchange reaction. The synthesis of methyl 6-chloropyridazine-3-carboxylate from ethyl levulinate involves a sequence of cyclization, bromination, elimination, oxidation, esterification, and chlorination, highlighting the multi-step strategies that can be employed. researchgate.net

Table 2: Regioselective Bromination of a Pyridazine Precursor

This table presents hypothetical data based on analogous reactions reported in the literature.

Chemical Reactivity and Advanced Organic Transformations of Methyl 6 Bromopyridazine 4 Carboxylate

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Bromine Position

The bromine atom on the pyridazine (B1198779) ring is particularly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

Suzuki-Miyaura Coupling for C–C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. nih.govlibretexts.org In this reaction, the bromine atom of methyl 6-bromopyridazine-4-carboxylate is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The reaction conditions are generally mild, and the reaction tolerates a wide variety of functional groups. nih.gov This has made the Suzuki-Miyaura coupling a popular choice for the synthesis of complex molecules, including pharmaceuticals and materials. For instance, this methodology has been instrumental in the synthesis of 6-aryl-4-aminopicolinates, a class of herbicides. google.com The general applicability of Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the C6 position of the pyridazine ring.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3-Thienylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 78 |

This table presents illustrative data and is not exhaustive of all possible reaction conditions.

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.org The reaction allows for the direct introduction of an alkynyl group at the C6-position of methyl 6-bromopyridazine-4-carboxylate. soton.ac.uk

This transformation is valuable for the synthesis of conjugated enynes and arylalkynes. gelest.com A copper-free variant of the Sonogashira coupling has also been developed. libretexts.org The reaction is compatible with a variety of functional groups on the terminal alkyne. libretexts.org

Table 2: Examples of Sonogashira Coupling Reactions

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 88 |

| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 95 |

| 1-Heptyne | PdCl₂(dppf) | CuI | Piperidine | Toluene | 82 |

This table presents illustrative data and is not exhaustive of all possible reaction conditions.

Ullmann-Type Coupling for C–N and C–O Linkages

The Ullmann-type coupling reaction provides a means to form C-N and C-O bonds, expanding the synthetic utility of methyl 6-bromopyridazine-4-carboxylate. mdpi.com This reaction involves the coupling of the bromo-pyridazine with amines or alcohols, typically in the presence of a copper catalyst and a base. nih.gov The classical Ullmann reaction often required harsh reaction conditions; however, modern advancements have led to milder protocols. mdpi.com

These reactions are crucial for synthesizing N-aryl and O-aryl pyridazine derivatives, which are important scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net The choice of ligand for the copper catalyst can significantly influence the reaction's efficiency. nih.gov

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling reactions represent a modern strategy for C-C bond formation where a carboxylic acid is coupled with an organic halide, resulting in the loss of carbon dioxide. wikipedia.orgrsc.org This method offers an alternative to traditional cross-coupling reactions that often require pre-formed organometallic reagents. researchgate.net While direct examples involving methyl 6-bromopyridazine-4-carboxylate are not extensively documented, the principles of this reaction type suggest its potential applicability. In a hypothetical scenario, the methyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then participate in a decarboxylative coupling.

The reaction is typically catalyzed by transition metals like palladium or copper and often requires a base and an oxidant. wikipedia.org A significant advantage is the use of relatively inexpensive and stable carboxylic acids. wikipedia.org

Homocoupling and Heterocoupling Reactions

Palladium-catalyzed homocoupling reactions can lead to the formation of symmetrical bipyridazines from methyl 6-bromopyridazine-4-carboxylate. In these reactions, two molecules of the starting material couple at the C6-position to form a new C-C bond. Heterocoupling reactions, on the other hand, would involve the coupling of methyl 6-bromopyridazine-4-carboxylate with a different aryl or heteroaryl halide.

Chemical Transformations of the Methyl Ester Moiety

The methyl ester group at the C4-position of methyl 6-bromopyridazine-4-carboxylate is also amenable to various chemical transformations, providing another avenue for structural diversification.

One of the most fundamental transformations is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-bromopyridazine-4-carboxylic acid. sigmaaldrich.combldpharm.com This hydrolysis is typically achieved under basic conditions, for example, by treatment with sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran (B95107). The resulting carboxylic acid is a key intermediate that can be used in a variety of subsequent reactions, including amide bond formation and decarboxylative couplings.

Furthermore, the methyl ester can be converted into a wide range of amides through amidation reactions with primary or secondary amines. This transformation is often facilitated by heating the ester with the amine, sometimes in the presence of a catalyst or after conversion to a more reactive acyl chloride or by using coupling agents. This allows for the introduction of diverse substituents at the C4-position, which is a common strategy in the development of new pharmaceutical agents.

Hydrolysis to 6-Bromopyridazine-4-carboxylic Acid

The hydrolysis of the methyl ester group in Methyl 6-bromopyridazine-4-carboxylate to its corresponding carboxylic acid, 6-Bromopyridazine-4-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by treatment with an alkali metal hydroxide such as lithium hydroxide or sodium hydroxide in a suitable solvent system like a mixture of tetrahydrofuran (THF) and water. The reaction proceeds to completion, and upon acidification, the desired carboxylic acid can be isolated. The commercial availability of 6-Bromopyridazine-4-carboxylic acid attests to the reliability of this hydrolytic procedure.

Table 1: Representative Conditions for the Hydrolysis of Methyl 6-bromopyridazine-4-carboxylate

| Reagents | Solvent | Temperature | Product |

| Lithium Hydroxide (LiOH) | Tetrahydrofuran/Water | Room Temperature | 6-Bromopyridazine-4-carboxylic acid |

| Sodium Hydroxide (NaOH) | Methanol/Water | Reflux | 6-Bromopyridazine-4-carboxylic acid |

Transesterification and Amidation Reactions

The ester functionality of Methyl 6-bromopyridazine-4-carboxylate can undergo transesterification with various alcohols under acidic or basic catalysis, allowing for the synthesis of other alkyl esters. wikipedia.org This process involves the exchange of the methyl group for a different alkyl or aryl group from the corresponding alcohol. wikipedia.org

More significantly, the hydrolyzed product, 6-Bromopyridazine-4-carboxylic acid, is a key intermediate for amidation reactions. Direct coupling of the carboxylic acid with a wide range of primary and secondary amines can be facilitated by various peptide coupling reagents. Common reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of an activating agent such as HOBt (Hydroxybenzotriazole). These reactions are typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. This method provides a versatile route to a diverse library of pyridazine-4-carboxamides.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine Ring

The electron-deficient nature of the pyridazine ring, further activated by the electron-withdrawing carboxylate group, makes the 6-position susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, the bromide ion acts as a good leaving group and is displaced by a variety of nucleophiles.

Amination Reactions for Nitrogen Functionalization

The bromine atom at the 6-position can be readily displaced by nitrogen nucleophiles. This includes reactions with ammonia, primary amines, and secondary amines to yield the corresponding 6-aminopyridazine derivatives. While direct displacement can occur under thermal conditions, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, have proven to be highly efficient. These palladium-catalyzed reactions employ a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP) in the presence of a base (e.g., Cs₂CO₃, NaOtBu). These mild conditions tolerate a broad range of functional groups on the incoming amine, providing a powerful tool for C-N bond formation.

Table 2: Conditions for Palladium-Catalyzed Amination of Related Bromo-heterocycles

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 |

| 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂ | NaOtBu | Toluene | 100 |

Alkoxylation and Other Nucleophilic Substitutions

Similarly, the bromine atom can be substituted by oxygen-based nucleophiles in alkoxylation reactions. Treatment of Methyl 6-bromopyridazine-4-carboxylate with sodium or potassium alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) in the corresponding alcohol as solvent leads to the formation of 6-alkoxypyridazine-4-carboxylates. A patent describing the synthesis of 6-methoxypyridazine-3-carboxylic acid from its 6-chloro analog by reaction with sodium methoxide in methanol provides a relevant precedent for this type of transformation on the pyridazine core.

Other nucleophiles, such as thiols (to form 6-thioether derivatives) and cyanide, can also displace the bromide under appropriate conditions, further highlighting the versatility of Methyl 6-bromopyridazine-4-carboxylate as a precursor for a variety of functionalized pyridazines.

Reductive Transformations of the Pyridazine Nucleus

Selective Reduction of the Bromine Moiety

The selective removal of the bromine atom, a process known as hydrodebromination, can be achieved through catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas or a hydrogen transfer reagent like ammonium (B1175870) formate (B1220265) or formic acid. The reaction is usually performed in a protic solvent such as methanol or ethanol. This transformation yields Methyl pyridazine-4-carboxylate, effectively removing the bromine substituent while leaving the ester and the pyridazine ring intact. The choice of catalyst and reaction conditions can be crucial to prevent the reduction of the pyridazine ring itself.

Table 3: General Conditions for Catalytic Hydrogenation of Bromoarenes

| Substrate | Catalyst | Hydrogen Source | Solvent |

| Bromoarene | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol or Ethanol |

| Bromoarene | Palladium on Carbon (Pd/C) | Ammonium Formate | Methanol |

Aromatic Ring Hydrogenation and Dihydrogenation (General Pyridazines)

The reduction of the pyridazine ring, either partially to a dihydropyridazine (B8628806) or fully to a hexahydropyridazine (B1330357) (piperazidine) derivative, is a significant transformation that modulates the electronic and steric properties of the molecule. The aromaticity of the pyridazine ring makes its complete hydrogenation a challenging process, often requiring specific catalysts and reaction conditions.

General Principles of Pyridazine Hydrogenation:

The hydrogenation of pyridazine and its derivatives can be achieved through various methods, including catalytic hydrogenation and chemical reduction. The choice of reducing agent and conditions determines the extent of reduction.

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni), often supported on materials like carbon (C) or alumina (B75360) (Al₂O₃). researchgate.netresearchgate.netrsc.org The reaction conditions, such as hydrogen pressure, temperature, and solvent, play a crucial role in the outcome of the reaction. For instance, the hydrogenation of pyridines, which are structurally related to pyridazines, to piperidines often requires elevated temperatures and pressures. researchgate.netwikipedia.org Milder conditions may lead to partially hydrogenated products like dihydropyridines. wikipedia.org

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can also be employed for the reduction of pyridazine rings. wikipedia.orgyoutube.comquora.comchemistrysteps.comlibretexts.org LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, while NaBH₄ is a milder and more selective reagent. quora.comchemistrysteps.comlibretexts.org The reduction of pyridines with LiAlH₄ can yield a mixture of dihydropyridine (B1217469) isomers. wikipedia.org

Dihydrogenation to Dihydropyridazines:

The partial reduction of pyridazines to their dihydro derivatives is a synthetically useful transformation. Dihydropyridazines are important intermediates in the synthesis of various biologically active compounds. nih.govresearchgate.netorganic-chemistry.org Several strategies have been developed for the synthesis of dihydropyridazines, which can be seen as a formal dihydrogenation of the pyridazine ring. For example, copper-promoted cyclization of β,γ-unsaturated hydrazones can afford 1,6-dihydropyridazines. organic-chemistry.org These dihydropyridazines can then be oxidized to the corresponding pyridazines, indicating the reversibility of this transformation under certain conditions. organic-chemistry.org

Influence of Substituents:

The presence of substituents on the pyridazine ring significantly influences its reactivity towards hydrogenation. Electron-withdrawing groups, such as the carboxylate group in Methyl 6-bromopyridazine-4-carboxylate, generally make the ring more susceptible to reduction. The pyridazine ring is inherently electron-deficient due to the two nitrogen atoms, a property that can be further enhanced by such substituents. nih.gov Conversely, the presence of a halogen atom like bromine introduces the possibility of competing dehalogenation reactions during hydrogenation. mdpi.com Selective hydrogenation of the ring without cleaving the carbon-halogen bond can be challenging and often requires careful selection of the catalyst and reaction conditions. mdpi.com

Research Findings on Substituted Pyridazine Reduction:

While specific data on the hydrogenation of Methyl 6-bromopyridazine-4-carboxylate is scarce in publicly available literature, studies on related substituted pyridazines and other N-heterocycles provide valuable insights. For instance, the catalytic hydrogenation of 2-phenylpyridine (B120327) can be challenging due to strong nitrogen coordination to the metal catalyst and issues with selectivity. rsc.org The development of specialized catalysts, such as d-electron deficient palladium trimers, has been shown to improve the activity and selectivity in such cases. rsc.org

The following interactive tables summarize general findings on the hydrogenation of substituted pyridines and the synthesis of dihydropyridazines, which can serve as a guide for predicting the behavior of Methyl 6-bromopyridazine-4-carboxylate under similar conditions.

Table 1: Catalytic Hydrogenation of Substituted Pyridines

| Substrate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Product(s) | Yield (%) | Reference |

| Pyridine (B92270) | Pd/Ag nanoparticles | Not specified | 70 | 60 | Piperidine | 99 | researchgate.net |

| Pyridine | Rh/C | Ethanol | 49 | Room Temp | Piperidine | >92 | rsc.org |

| 2-Phenylpyridine | Pd trimer on mesoporous carrier | Not specified | Not specified | Not specified | 2-Phenylpiperidine | High | rsc.org |

| Pyridine | Rh/KB | MTBE | Not specified | Room Temp | Piperidine | 98 | acs.org |

Table 2: Synthesis of Dihydropyridines/Dihydropyridazines via Reduction/Dearomatization

| Starting Material | Reagent(s) | Solvent | Product(s) | Yield (%) | Reference |

| N-Acylpyridinium salts | Amine borane | Not specified | 1,4- and 1,2-Dihydropyridines | Broad range | nih.gov |

| Pyridine | Lithium aluminum hydride | Not specified | 1,4-, 1,2-, and 2,5-Dihydropyridines | Mixture | wikipedia.org |

| β,γ-Unsaturated hydrazones | Cu(II) catalyst | MeCN | 1,6-Dihydropyridazines | Good | organic-chemistry.org |

Applications of Methyl 6 Bromopyridazine 4 Carboxylate As a Versatile Building Block in Complex Chemical Architectures

Construction of Advanced Pyridazine-Containing Scaffolds

The inherent reactivity of Methyl 6-bromopyridazine-4-carboxylate makes it an ideal starting material for developing advanced scaffolds centered around the pyridazine (B1198779) ring. This core is a recognized pharmacophore, and its presence in a molecule can impart significant biological activity.

The pyridazine nucleus is a key structural component in numerous compounds with demonstrated therapeutic potential. nih.gov The ability to functionalize this core using precursors like Methyl 6-bromopyridazine-4-carboxylate is crucial for developing new drug candidates. For instance, various pyridazine derivatives have been designed and synthesized to target a range of diseases. The pyridazine scaffold has been identified as a promising starting point for developing treatments for human African trypanosomiasis. Research has also focused on creating novel 3,6-disubstituted pyridazine derivatives as potential anticancer agents that target specific cellular pathways like JNK1. acs.org

The synthesis of such analogs often involves a sequence of reactions where the bromine and ester functionalities of the starting material are key. The bromine atom allows for the introduction of various substituents via nucleophilic substitution or metal-catalyzed cross-coupling reactions, while the ester can be converted into amides or other functional groups to interact with biological targets. This modular approach enables the systematic exploration of the chemical space around the pyridazine core to optimize potency and other pharmacological properties.

Table 1: Examples of Biologically Active Pyridazine-Containing Drug Scaffolds

| Drug/Candidate | Core Structure | Therapeutic Area |

|---|---|---|

| Minaprine | 3-Aminopyridazine | Antidepressant (withdrawn) nih.gov |

| Relugolix | Pyridazine derivative | GnRH Receptor Antagonist nih.gov |

| Deucravacitinib | Pyridazine derivative | TYK2 Inhibitor nih.gov |

| Ponatinib | Imidazo[1,2-b]pyridazine | Tyrosine Kinase Inhibitor nih.gov |

This table provides examples of drugs and clinical candidates that feature a pyridazine or a fused pyridazine core, illustrating the importance of this heterocycle in medicinal chemistry.

The pyridazine heterocycle is not only significant in pharmaceuticals but also in the agrochemical industry. Substituted pyridazines are found in compounds developed for crop protection. lifechemicals.com One of the earliest and most well-known examples is Chloridazone, a pyridazine-based herbicide that has been used since 1964. lifechemicals.com The biological activity of these compounds demonstrates the utility of the pyridazine scaffold in modulating biological processes in plants and pests.

While specific applications of Methyl 6-bromopyridazine-4-carboxylate in commercial agrochemicals are not widely documented in the reviewed literature, its structural motifs are highly relevant. Building blocks containing a halogenated pyridazine core are instrumental in the synthesis of new potential insecticides and herbicides. The bromine atom on the ring serves as a convenient handle for synthetic elaboration, allowing chemists to construct large libraries of novel compounds for screening and development in the agricultural sector.

Intermediate in Heterocyclic System Synthesis

The true versatility of Methyl 6-bromopyridazine-4-carboxylate is showcased in its role as a precursor for more elaborate heterocyclic systems. Its bifunctional nature allows it to be a linchpin in the formation of fused and polycyclic ring structures.

The construction of fused heterocyclic systems is a major focus of synthetic chemistry, as these scaffolds often possess unique chemical and biological properties. Methyl 6-bromopyridazine-4-carboxylate is a suitable precursor for creating such molecules. For example, related pyridazine carboxylates can be used to synthesize fused systems like pyrido[3,4-c]pyridazines. researchgate.netmdpi.com A general strategy involves converting a starting pyridazine carboxylate into a more complex bicyclic or tricyclic framework through a series of cyclization reactions. researchgate.net

While the direct synthesis of Pyridazino[3,4-d] researchgate.netnih.govoxazin-5-one from the title compound is not explicitly detailed in the searched literature, the formation of analogous pyridazino-oxazinone systems has been reported. These syntheses typically involve the reaction of a suitably substituted pyridazine with a molecule capable of forming the second ring. The ester and bromo-substituents on the starting pyridazine can direct the cyclization and be transformed to become part of the final fused ring system, demonstrating the compound's utility in generating novel and complex heterocyclic structures.

Beyond simple fused systems, Methyl 6-bromopyridazine-4-carboxylate serves as a foundational element for building a variety of polycyclic heterocyclic compounds. A notable example is the synthesis of pyrido[3,4-c]pyridazines, which are nitrogen-containing scaffolds with potential applications in medicinal chemistry. researchgate.netmdpi.com

The synthesis of these complex structures can be achieved through multi-step sequences starting from simpler pyridazine derivatives. For instance, a related compound, 4,6-dichloropyridazine-3-carboxylate, can undergo regioselective nucleophilic substitution followed by cyclocondensation to yield a dihydroxypyridopyridazine. researchgate.netmdpi.com This intermediate can then be further functionalized. The bromine atom on Methyl 6-bromopyridazine-4-carboxylate offers a site for similar transformations, such as Suzuki arylations, after initial ring-forming reactions, enabling access to a wide range of highly decorated polycyclic systems. researchgate.net

Table 2: Synthetic Strategy for a Polycyclic Heterocycle

| Starting Material Class | Key Transformation | Resulting Scaffold | Ref. |

|---|---|---|---|

| Dihalogenated Pyridazine Carboxylate | Nucleophilic Substitution & Cyclocondensation | Dihydroxypyridopyridazine | researchgate.netmdpi.com |

This table outlines a general synthetic pathway for constructing complex polycyclic heterocycles from functionalized pyridazine precursors.

Contributions to Functional Materials Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are of growing interest in the field of materials science for their electronic and coordination properties. Pyridazines, for example, are used as versatile ligands for metal cations, which can lead to the formation of coordination polymers and metal-organic frameworks (MOFs). lifechemicals.com These materials can have applications in catalysis, gas storage, and electronics.

However, based on the reviewed scientific literature, specific applications of Methyl 6-bromopyridazine-4-carboxylate in the development of functional materials have not yet been documented. While its structural features—a polarizable aromatic system and potential coordination sites—suggest it could be a candidate for incorporation into new materials, its utility in this area remains an open field for future investigation.

Development of Pyridazine-Based Organic Semiconductors and Optoelectronic Materials

The field of organic electronics relies on π-conjugated molecules and polymers for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The pyridazine nucleus is a particularly valuable component in the design of these materials due to its inherent electron-deficient nature. frontiersin.org This characteristic is crucial for creating donor-acceptor (D-A) type materials, where the electron-accepting pyridazine core can be combined with electron-donating moieties to precisely tune the material's frontier molecular orbitals (HOMO and LUMO) and, consequently, its optoelectronic properties. frontiersin.orgnih.gov

Methyl 6-bromopyridazine-4-carboxylate is an exemplary precursor for synthesizing these advanced materials. The bromine atom at the 6-position is readily susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This reactivity allows chemists to forge new carbon-carbon bonds, effectively "stitching" the pyridazine core to other aromatic or vinylic units to build extended, conjugated systems. Such strategies are fundamental to the synthesis of conjugated polymers and complex molecules for photovoltaic applications. nih.gov

In the context of OLEDs, pyridazine-based compounds have been successfully employed as host materials for phosphorescent emitters and as fluorescent emitters themselves. frontiersin.org Notably, new donor-acceptor molecules incorporating a pyridazine acceptor have been shown to exhibit thermally activated delayed fluorescence (TADF). frontiersin.orgresearchgate.net This mechanism allows for the efficient harvesting of triplet excitons, which is critical for achieving high internal quantum efficiencies in OLEDs. One such emitter, combining a pyridazine acceptor with phenoxazine (B87303) donors, demonstrated a high reverse intersystem crossing (rISC) rate, a key parameter for efficient TADF. researchgate.net The ability to construct such high-performance materials hinges on the availability of versatile building blocks like Methyl 6-bromopyridazine-4-carboxylate, which provide a reliable entry point for creating the desired molecular architecture.

Table 1: Optoelectronic Properties of Representative Pyridazine-Based Donor-Acceptor (D-A) Molecules

This table presents data for exemplary D-A molecules containing a pyridazine acceptor core, illustrating the electronic properties achievable through molecular design. These examples showcase the potential of materials synthesized from building blocks like Methyl 6-bromopyridazine-4-carboxylate.

| Compound Name | Donor Unit | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application/Feature | External Quantum Efficiency (EQEmax) |

| dPXZMePydz | Phenoxazine | -5.46 | -2.60 | 2.86 | TADF Emitter | >5.8% |

| dCzMePydz | Carbazole | -5.74 | -2.57 | 3.17 | TADF Emitter | - |

| dDMACMePydz | 9,9-dimethyl-9,10-dihydroacridine | -5.51 | -2.58 | 2.93 | TADF Emitter | - |

Data sourced from studies on novel pyridazine-based TADF emitters. frontiersin.org

Ligand Design for Catalytic Systems (General Pyridazines)

The same electronic features that make pyridazines useful in optoelectronics also make them excellent ligands in coordination chemistry and catalysis. Unlike pyridine (B92270), which typically acts as a monodentate ligand binding to a metal through its single nitrogen atom, the pyridazine ring can function as a bidentate, or chelating, ligand. wikipedia.orgacs.org The two adjacent nitrogen atoms, each with a lone pair of electrons, can simultaneously coordinate to a single metal center, forming a stable five-membered ring. This chelate effect often results in more stable and robust metal complexes compared to those with analogous monodentate ligands. acs.org

The unique electronic structure of the pyridazine ring, when compared to the more common pyridine systems, can impart unique chemical behavior to the resulting metal complexes. acs.org This has led to the exploration of pyridazine-based ligands in a wide range of catalytic applications. For instance, tridentate ligands incorporating a pyridazine core have been used to form complexes with first-row transition metals like nickel, copper, and zinc. acs.org

Furthermore, dipyridyl-pyridazine ligands have been complexed with iridium to create highly efficient catalysts for the oxidation of water, a critical reaction for artificial photosynthesis and renewable energy systems. acs.org In these systems, the pyridazine moiety is crucial for creating a stable coordination environment around the metal center, facilitating the catalytic cycle. Pyridazine-based Schiff bases are also widely used as chelating ligands in catalysis. researchgate.net The ability of the pyridazine ring to bridge multiple metal centers has also been exploited in the design of complex 3D coordination frameworks, demonstrating its versatility in constructing supramolecular architectures. rsc.org

Table 2: Examples of Catalytic Systems Employing Pyridazine-Based Ligands

This table summarizes various catalytic systems where the pyridazine motif is a key component of the ligand structure, highlighting the diversity of metals and reactions involved.

| Ligand Type | Metal Center(s) | Catalytic Application | Role of Pyridazine Ligand |

| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone | Nickel(II), Copper(II), Zinc(II) | Model systems for catalytic studies | Tridentate chelation, influencing electronic properties. acs.org |

| Dipyridyl-pyridazine | Iridium(III) | Water Oxidation | Bidentate chelation to form stable, active catalytic sites. acs.org |

| Pyridazine-based Schiff bases | Cobalt(II), Nickel(II), Copper(II) | General Catalysis, DNA cleavage models | Chelating ligand to form stable metal complexes. researchgate.net |

| 4,4′-bipyridazine (bpdz) | Silver(I) | Construction of coordination polymers | Acts as a bridging ligand to form 3D frameworks. rsc.org |

Computational and Theoretical Investigations of Pyridazine Carboxylates

Quantum Chemical Calculations for Electronic Structure and Reactivity Assessment

The distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for assessing reactivity. In related pyridazine (B1198779) systems, the HOMO is often localized across the pyridazine ring and the bromine atom, while the LUMO is typically centered on the ring and the electron-withdrawing carboxylate group. mdpi.comrsc.org The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation. researchgate.netiiste.org A smaller energy gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For Methyl 6-bromopyridazine-4-carboxylate, the MEP would show negative potential (red/yellow regions) around the nitrogen atoms and the carbonyl oxygen, highlighting them as sites susceptible to electrophilic attack or coordination. Positive potential (blue regions) would be expected around the hydrogen atoms and, significantly, on the carbon atom attached to the bromine, indicating its susceptibility to nucleophilic attack.

| Property | Calculated Value | Method/Basis Set | Significance |

| HOMO Energy | -7.25 eV | B3LYP/6-311G(d,p) | Indicates electron-donating capability. |

| LUMO Energy | -1.89 eV | B3LYP/6-311G(d,p) | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.36 eV | B3LYP/6-311G(d,p) | Relates to chemical stability and reactivity. researchgate.net |

| Dipole Moment | 2.5 D | B3LYP/6-311G(d,p) | Measures molecular polarity and influences intermolecular forces. mdpi.com |

| Ionization Potential | 7.25 eV | Koopmans' Theorem | Energy required to remove an electron. iiste.org |

| Electron Affinity | 1.89 eV | Koopmans' Theorem | Energy released upon gaining an electron. iiste.org |

Note: The values in this table are illustrative and representative of typical results obtained for similar pyridazine derivatives from DFT calculations.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of Methyl 6-bromopyridazine-4-carboxylate are crucial for understanding its physical properties and how it interacts with other molecules. Molecular modeling techniques are used to explore the molecule's potential energy surface, primarily focusing on the rotation around the single bond connecting the pyridazine ring to the carboxylate group (C4-C7 torsion angle).

Studies on similar aromatic esters reveal that different orientations of the ester group relative to the ring can lead to distinct, stable conformers. rsc.org For Methyl 6-bromopyridazine-4-carboxylate, two principal planar conformers would be expected: a trans conformer, where the carbonyl oxygen points away from the N1 nitrogen, and a cis conformer, where it points towards it. DFT calculations can determine the relative energies of these conformers, with the trans form often being slightly more stable due to reduced steric hindrance or more favorable electrostatic interactions. mdpi.com The energy barrier for rotation between these conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures. mdpi.com

Furthermore, computational analysis can predict and quantify the non-covalent interactions that dictate the crystal packing. Hirshfeld surface analysis, for example, can be used to visualize and analyze intermolecular contacts. mdpi.comresearchgate.net For this molecule, key interactions would likely include C–H···N and C–H···O hydrogen bonds, as well as π–π stacking between the pyridazine rings of adjacent molecules. researchgate.net These weak interactions are fundamental to the supramolecular architecture of the compound in the solid state.

| Conformer | Torsion Angle (N1-C5-C4-C7) | Relative Energy (kcal/mol) | Key Feature |

| Trans | ~180° | 0.00 | Generally the most stable conformer. mdpi.com |

| Cis | ~0° | 1.5 - 2.5 | Slightly higher in energy due to potential steric/electrostatic repulsion. |

| Transition State | ~90° | 4.0 - 6.0 | Energy barrier to rotation between conformers. |

Note: The values in this table are representative examples based on conformational studies of analogous aromatic esters and are intended for illustrative purposes.

Theoretical Prediction of Reaction Pathways and Selectivity

Computational chemistry is a powerful tool for predicting the feasibility and outcome of chemical reactions involving Methyl 6-bromopyridazine-4-carboxylate. By mapping the potential energy surface for a proposed reaction, researchers can identify transition states (TS), calculate activation energies (Ea), and determine the thermodynamics of the reaction, thereby predicting the most probable reaction pathway and product selectivity. nih.govrsc.org

A key reaction for this molecule is nucleophilic aromatic substitution (SNAr) at the C6 position, where the bromine atom is displaced. Theoretical models can compare the activation barriers for nucleophilic attack at C6 versus other positions on the ring, confirming the high selectivity observed experimentally. DFT calculations can elucidate the structure of the Meisenheimer intermediate, a key species in the SNAr mechanism.

Similarly, for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), theoretical studies can model the entire catalytic cycle. This includes the oxidative addition of the C-Br bond to the metal catalyst, transmetalation, and reductive elimination. mdpi.com By calculating the energies of all intermediates and transition states, the rate-limiting step of the reaction can be identified. acs.org These calculations can also explain selectivity when multiple reactive sites are present or when different isomers could be formed, providing a rational basis for designing more efficient synthetic protocols. acs.org For instance, a computational study could compare the activation energy for a Suzuki coupling at the C6 position with a hypothetical reaction at another site, explaining the observed regioselectivity.

| Reaction Pathway | Key Step | Calculated Activation Energy (Ea, kcal/mol) | Predicted Outcome |

| Suzuki Coupling at C6 | Oxidative Addition of C-Br to Pd(0) | 12-15 | Favorable pathway, leading to the coupled product. mdpi.com |

| SNAr with Methoxide (B1231860) at C6 | Nucleophilic Attack forming Meisenheimer complex | 18-22 | Feasible under appropriate conditions. |

| SNAr with Methoxide at C3 | Nucleophilic Attack forming Meisenheimer complex | >30 | High energy barrier, pathway is disfavored. |

Note: The activation energies presented are illustrative values based on computational studies of similar reactions on halogenated pyridazines and serve to demonstrate the predictive power of theoretical calculations.

Structure Activity Relationship Sar Studies and Rational Design Principles for Pyridazine Based Compounds

Analysis of Substituent Effects on Pyridazine (B1198779) Core Reactivity and Selectivity

The reactivity and selectivity of the pyridazine ring are profoundly influenced by the electronic properties of its substituents. The pyridazine nucleus itself, containing two adjacent nitrogen atoms, is an electron-deficient aromatic system. imperial.ac.uk This inherent electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack, a characteristic that is further modulated by the presence of additional substituents. imperial.ac.uk

In the case of Methyl 6-bromopyridazine-4-carboxylate, the molecule features two electron-withdrawing groups: a bromine atom at the 6-position and a methyl carboxylate group at the 4-position.

Bromine (-Br): This halogen atom exerts a dual electronic effect. It is electronegative, leading to an electron-withdrawing inductive effect (-I), which further decreases the electron density of the pyridazine ring. It also has lone pairs of electrons that can participate in a resonance-donating effect (+M), but for halogens, the inductive effect typically dominates in aromatic systems.

Methyl Carboxylate (-COOCH₃): This ester group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. It significantly reduces the electron density on the ring, particularly at the ortho and para positions relative to its point of attachment.

The combination of these substituents with the intrinsically electron-deficient pyridazine core results in a highly electrophilic aromatic ring. This heightened electrophilicity is a critical factor in determining the molecule's reaction pathways, making it a valuable intermediate for synthesizing more complex molecules through reactions like nucleophilic aromatic substitution (SNAr).

The substituent effects on the carbon-13 NMR chemical shifts in pyridazine derivatives provide a quantitative measure of these electronic influences. wur.nl A comparison of substituent effects across different azines (like pyridine (B92270), pyrazine, and pyridazine) shows that the magnitude of shielding, particularly for amino and methoxy (B1213986) groups, is significantly less pronounced in pyridazine compared to benzene. wur.nl This indicates a modified transmission of electronic effects within the pyridazine system due to the presence of the two adjacent nitrogen atoms. wur.nl

Table 1: Influence of Substituent Electronic Effects on the Pyridazine Core

| Substituent Type | General Effect on Pyridazine Ring | Impact on Reactivity | Example from Target Molecule |

|---|---|---|---|

| Electron-Withdrawing (e.g., -Br, -NO₂, -CN) | Decreases electron density (activation for nucleophilic attack) | Enhances susceptibility to nucleophilic substitution; Deactivates ring for electrophilic substitution | Bromine (-Br) |

| Electron-Withdrawing (e.g., -COOR) | Strongly decreases electron density (activation for nucleophilic attack) | Enhances susceptibility to nucleophilic substitution, particularly at positions ortho and para to the substituent | Methyl Carboxylate (-COOCH₃) |

| Electron-Donating (e.g., -NH₂, -OR) | Increases electron density (activation for electrophilic attack) | Facilitates electrophilic substitution; Deactivates ring for nucleophilic substitution | Not present |

Investigation of Positional Isomerism in Pyridazine Carboxylates and its Chemical Implications

Positional isomerism, which describes the different spatial arrangements of functional groups on a core scaffold, has profound chemical implications for pyridazine carboxylates. scribd.com The location of the bromo and methyl carboxylate groups on the pyridazine ring dictates the molecule's electronic distribution, steric environment, and ultimately, its reactivity and potential for further functionalization.

To illustrate this, we can compare Methyl 6-bromopyridazine-4-carboxylate with one of its positional isomers, Methyl 6-bromopyridazine-3-carboxylate. sigmaaldrich.com

Methyl 6-bromopyridazine-4-carboxylate: The ester group is at the C4 position. The carbon atoms most activated towards nucleophilic attack are likely C3 and C5, being ortho and para to the powerful electron-withdrawing ester group.

Methyl 6-bromopyridazine-3-carboxylate: The ester group is at the C3 position, adjacent to one of the ring nitrogens. sigmaaldrich.com In this arrangement, the electronic landscape of the ring is significantly different. The positions most susceptible to nucleophilic attack would be altered due to the new placement of the carboxylate group.

The specific positioning of these groups influences the regioselectivity of subsequent reactions. For example, in metal-catalyzed cross-coupling reactions, the steric hindrance and electronic nature of the carbon-bromine bond, as affected by the adjacent and para substituents, will determine the reaction's feasibility and yield. Similarly, studies on pyridine carboxylic acid isomers have shown that the position of the carboxylic acid group (at the 2, 3, or 4-position) dramatically influences the molecule's biological activity and its potential as a scaffold for drug discovery. nih.govnih.gov This principle extends to pyridazine systems, where the placement of the carboxylate group is a critical design element.

Furthermore, the relative positions of substituents can lead to unique chemical phenomena such as ring-chain isomerism. rsc.org For instance, studies on 4,5-disubstituted pyridazines have shown that the molecule can exist in equilibrium between an open-chain form and a closed, spirocyclic form, with the balance of this equilibrium being highly dependent on the solvent and the nature of the substituents on the pyridazine ring. rsc.org This highlights how the specific isomeric form can open up entirely different chemical possibilities.

Table 2: Comparison of Two Positional Isomers of Methyl Bromopyridazine Carboxylate

| Property | Methyl 6-bromopyridazine-4-carboxylate | Methyl 6-bromopyridazine-3-carboxylate sigmaaldrich.com |

|---|---|---|

| CAS Number | 179727-41-6 | 65202-52-0 |

| Molecular Formula | C₆H₅BrN₂O₂ | C₆H₅BrN₂O₂ |

| IUPAC Name | Methyl 6-bromopyridazine-4-carboxylate | Methyl 6-bromo-3-pyridazinecarboxylate |

| Structure |  |

|

| Chemical Implications | Ester at C4 influences reactivity at C3 and C5. The bromine at C6 is a key site for cross-coupling reactions. | Ester at C3 alters the electronic distribution, potentially directing nucleophilic attack to different positions compared to the 4-carboxylate isomer. |

Rational Design Strategies for Targeted Chemical Functionality in Pyridazine Derivatives

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its chemical stability, synthetic accessibility, and ability to form key interactions with biological targets. researchgate.net Rational design strategies are employed to modify pyridazine derivatives like Methyl 6-bromopyridazine-4-carboxylate to create compounds with specific, targeted chemical functionalities.

Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: In this approach, parts of a known active molecule are replaced with other groups to improve properties. For example, a research effort to develop JNK1 inhibitors involved the ring expansion of a pyrazole (B372694) into a pyridazine ring and the bioisosteric replacement of an amide linker with hydrazide or semicarbazide (B1199961) moieties. acs.org This strategy leverages the favorable properties of the pyridazine core while exploring new chemical space.

Structure-Activity Relationship (SAR) Hybridization: This involves combining distinct pharmacophoric groups into a single molecule to achieve a desired effect, often targeting multiple biological pathways. researchgate.net For instance, pyridazine scaffolds have been hybridized with sulfonamide groups to create multi-target inhibitors. researchgate.net The bromine atom on Methyl 6-bromopyridazine-4-carboxylate serves as a crucial synthetic handle, allowing for the attachment of other molecular fragments through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Functional Group Manipulation: The reactivity of the pyridazine core can be fine-tuned by the strategic placement of substituents. The bromine atom in the title compound is a versatile functional group that can be readily displaced or used in organometallic reactions to build molecular complexity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides or other functional groups, each imparting different physicochemical properties to the final molecule. This allows for the systematic exploration of the chemical space around the pyridazine core to optimize for a specific function. nih.govnih.gov

These design principles underscore the importance of pyridazine intermediates like Methyl 6-bromopyridazine-4-carboxylate as versatile building blocks in the synthesis of novel compounds for various applications, from pharmaceuticals to materials science. organic-chemistry.org

Emerging Research Directions and Future Perspectives for Methyl 6 Bromopyridazine 4 Carboxylate

Innovations in Catalytic Systems for Efficient Functionalization

The functionalization of pyridazine (B1198779) rings is crucial for diversifying their applications. The bromine atom on Methyl 6-bromopyridazine-4-carboxylate serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. mdpi.comyoutube.com Innovations in this area are focused on developing more efficient, selective, and robust catalytic systems.

Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Heck couplings, are extensively used to form new carbon-carbon and carbon-heteroatom bonds at the C-6 position of the pyridazine ring. mdpi.comnih.gov Research is geared towards creating novel palladium catalysts with sophisticated ligands that can operate under milder conditions, with lower catalyst loadings, and with broader functional group tolerance. youtube.comnih.gov For instance, the development of phosphine (B1218219) ligands has been instrumental in improving the efficiency of these couplings. youtube.com The goal is to rapidly assemble complex molecules from simple precursors like Methyl 6-bromopyridazine-4-carboxylate. nih.gov

Beyond palladium, there is growing interest in using more abundant and less expensive metals like copper and nickel. beilstein-journals.org Copper-catalyzed reactions, for example, have shown promise in the amination and alkynylation of heterocyclic halides. beilstein-journals.org These alternative catalytic systems not only reduce costs but can also offer complementary reactivity and selectivity compared to palladium.

A key area of innovation is the development of one-pot, tandem, or domino reaction sequences. These processes, which combine multiple transformations in a single operation without isolating intermediates, significantly improve synthetic efficiency. For example, a sequence could involve a Suzuki coupling at the C-6 position followed by a reaction at the ester group, allowing for the rapid construction of highly decorated pyridazine libraries from a common intermediate. researchgate.net

Table 1: Comparison of Catalytic Systems for Heterocyclic Functionalization

| Catalytic System | Common Reactions | Advantages | Emerging Trends |

|---|---|---|---|

| Palladium-based | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | High efficiency, broad substrate scope, well-understood mechanisms. nih.govnih.gov | Development of advanced ligands, low catalyst loading, one-pot sequences. youtube.comresearchgate.net |

| Copper-based | Ullmann coupling, C-N/C-O bond formation, click chemistry | Low cost, abundance, unique reactivity. beilstein-journals.org | Use in aerobic oxidations, multicomponent reactions. beilstein-journals.org |

| Nickel-based | Cross-coupling, C-H activation, cycloadditions | Cost-effective, diverse reactivity states (Ni(0) to Ni(IV)). beilstein-journals.org | Application in reductive coupling and asymmetric catalysis. |

| Metal-free | Aza-Diels-Alder, nucleophilic aromatic substitution | Avoids toxic metal residues, sustainable, cost-effective. organic-chemistry.orgorganic-chemistry.org | Use of organocatalysts, photoredox catalysis. |

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The structure of Methyl 6-bromopyridazine-4-carboxylate, featuring a nitrogen-containing aromatic ring (a hydrogen bond acceptor) and a carboxylate group, makes it an excellent candidate for designing self-assembling systems. nih.govresearchgate.netcapes.gov.brfigshare.com

A primary focus is the exploitation of the "carboxylic acid-pyridine supramolecular synthon." nih.govresearchgate.netcapes.gov.brfigshare.com This robust and predictable interaction involves a hydrogen bond between the carboxylic acid proton of one molecule and the nitrogen atom of the pyridine-like ring of another. nih.gov This interaction can be used to direct the self-assembly of molecules into well-defined architectures like chains, tapes, or more complex networks. In the case of Methyl 6-bromopyridazine-4-carboxylate, hydrolysis of the ester to the corresponding carboxylic acid (6-Bromopyridazine-4-carboxylic acid) would yield a molecule primed for such interactions. bldpharm.com

Furthermore, coordination chemistry provides another avenue for self-assembly. rsc.org The pyridazine nitrogen atoms can coordinate with metal ions, such as palladium(II) or copper(I), to form discrete, large-scale structures like molecular squares, cages, or coordination polymers. rsc.orgiucr.orgacs.org By carefully selecting the metal center's geometry and functionalizing the pyridazine ligand, researchers can engineer materials with specific cavities and properties, suitable for applications in catalysis, molecular recognition, and guest encapsulation. rsc.orgacs.org The interplay between hydrogen bonding and metal coordination offers a powerful strategy for creating complex, functional supramolecular architectures. iucr.org

High-Throughput Synthesis and Screening Methodologies for Pyridazine Libraries

The demand for new drugs and materials has spurred the development of high-throughput synthesis and screening methods. researchgate.netresearchgate.net These technologies allow for the rapid generation and evaluation of large collections of related compounds, known as chemical libraries. liberty.edu Methyl 6-bromopyridazine-4-carboxylate is an ideal starting block for building such libraries due to its facile and predictable reactivity at the bromine and ester positions.

Combinatorial chemistry techniques, often automated, can be employed to react the pyridazine core with a diverse set of building blocks. nih.gov For example, the bromo group can be subjected to various palladium-catalyzed cross-coupling reactions with a wide array of boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling). researchgate.netnih.gov Subsequently, the methyl ester can be hydrolyzed and converted into a range of amides by reacting it with a library of amines. This "divergent" approach allows for the creation of thousands of unique pyridazine derivatives from a single, common scaffold.

Microwave-assisted synthesis has emerged as a key enabling technology for high-throughput chemistry. researchgate.netnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the library production process. researchgate.net The combination of a versatile starting material like Methyl 6-bromopyridazine-4-carboxylate, a suite of robust chemical reactions, and automated, microwave-enhanced synthesis platforms provides a powerful engine for discovering new molecules with desired biological or material properties. researchgate.netnih.gov

Table 2: Methodologies for Pyridazine Library Synthesis

| Methodology | Description | Key Advantages | Relevance to Methyl 6-bromopyridazine-4-carboxylate |

|---|---|---|---|

| Parallel Synthesis | Reactions are performed simultaneously in arrays of separate reaction vessels. | Rapid generation of discrete compounds, easy tracking of products. | Ideal for reacting the scaffold with different building blocks at the C-6 position. liberty.edu |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions, often leading to rapid rate acceleration. | Drastically reduced reaction times, improved yields, enables difficult transformations. researchgate.netnih.gov | Efficiently drives cross-coupling and amidation reactions. researchgate.net |

| Automated Synthesis Platforms | Robotic systems that perform and purify a large number of reactions automatically. | High throughput, reproducibility, minimizes manual labor. | Enables the creation of large, diverse pyridazine libraries for screening. researchgate.net |

| One-Pot/Tandem Reactions | Multiple reaction steps are carried out in the same vessel without isolating intermediates. | Increased efficiency, reduced waste, saves time and resources. | Sequential functionalization of the bromo and ester groups. mdpi.com |

Advancement of Sustainable and Green Chemistry Routes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic route design. mdpi.com For a molecule like Methyl 6-bromopyridazine-4-carboxylate, this involves developing more environmentally benign methods for both its synthesis and its subsequent functionalization.

One major focus is on replacing traditional, often toxic, solvents and reagents with greener alternatives. This includes using water, supercritical fluids, or bio-based solvents, and developing solvent-free reaction conditions. mdpi.com Another key area is the improvement of atom economy—designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Cycloaddition reactions, such as the aza-Diels-Alder reaction, are highly atom-economical and can provide access to the pyridazine core from simple starting materials, sometimes without the need for metal catalysts. organic-chemistry.orgorganic-chemistry.org

In the context of functionalization, a significant green advancement is the move towards metal-free cross-coupling reactions. While palladium catalysis is highly effective, concerns about its cost and the potential for metal contamination in final products (especially pharmaceuticals) persist. youtube.com Research into photoredox catalysis and other metal-free strategies offers a promising sustainable alternative for activating the C-Br bond. organic-chemistry.org These methods often operate under mild conditions and can be driven by visible light, a renewable energy source. The development of efficient, large-scale synthetic routes that are both high-yielding and environmentally friendly is a critical goal for the future production and use of pyridazine derivatives. researchgate.net